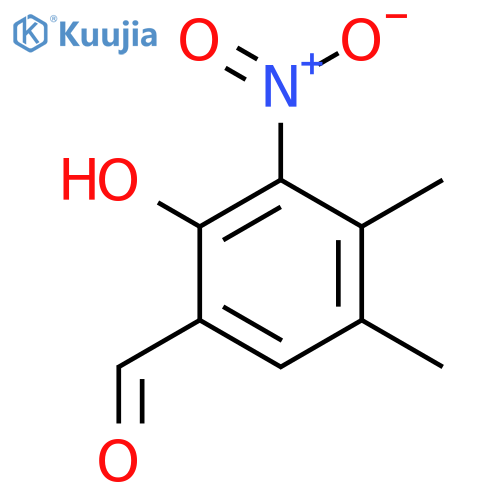Cas no 99358-21-1 (2-Hydroxy-4,5-dimethyl-3-nitro-benzaldehyde)

99358-21-1 structure
商品名:2-Hydroxy-4,5-dimethyl-3-nitro-benzaldehyde
CAS番号:99358-21-1
MF:C9H9NO4
メガワット:195.172062635422
CID:4788821
2-Hydroxy-4,5-dimethyl-3-nitro-benzaldehyde 化学的及び物理的性質
名前と識別子
-
- 2-hydroxy-4,5-dimethyl-3-nitrobenzaldehyde
- 2-hydroxy-4,5-dimethyl-3-nitro-benzaldehyde
- 2-Hydroxy-4,5-dimethyl-3-nitro-benzaldehyde
-
- インチ: 1S/C9H9NO4/c1-5-3-7(4-11)9(12)8(6(5)2)10(13)14/h3-4,12H,1-2H3
- InChIKey: CQXGMGDQNLSOLF-UHFFFAOYSA-N
- ほほえんだ: OC1C(C=O)=CC(C)=C(C)C=1[N+](=O)[O-]
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 238
- トポロジー分子極性表面積: 83.1
- 疎水性パラメータ計算基準値(XlogP): 2.1
じっけんとくせい
- 色と性状: NA
- 密度みつど: 1.4±0.1 g/cm3
- ふってん: 273.9±40.0 °C at 760 mmHg
- フラッシュポイント: 173.5±7.9 °C
2-Hydroxy-4,5-dimethyl-3-nitro-benzaldehyde セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:−4℃保存(6−12週間)、−20℃長保存期間(1−2年)、0℃輸送
2-Hydroxy-4,5-dimethyl-3-nitro-benzaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 025084-2g |
2-Hydroxy-4,5-dimethyl-3-nitro-benzaldehyde |
99358-21-1 | 2g |
£598.00 | 2022-03-01 | ||
| Fluorochem | 025084-1g |
2-Hydroxy-4,5-dimethyl-3-nitro-benzaldehyde |
99358-21-1 | 1g |
£372.00 | 2022-03-01 | ||
| Fluorochem | 025084-250mg |
2-Hydroxy-4,5-dimethyl-3-nitro-benzaldehyde |
99358-21-1 | 250mg |
£160.00 | 2022-03-01 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1657791-1g |
2-Hydroxy-4,5-dimethyl-3-nitrobenzaldehyde |
99358-21-1 | 98% | 1g |
¥7854.00 | 2024-04-23 |
2-Hydroxy-4,5-dimethyl-3-nitro-benzaldehyde 関連文献
-
1. 422. The stability of coumarinic acids. Chelation of the hydroxyl groupMalcolm Crawford,J. W. Rasburn J. Chem. Soc. 1956 2155
-
2. 168. Synthesis of aurantiogliocladinWilson Baker,J. F. W. McOmie,D. Miles J. Chem. Soc. 1953 820
99358-21-1 (2-Hydroxy-4,5-dimethyl-3-nitro-benzaldehyde) 関連製品
- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)
- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)
- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)
- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)
- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)
- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)
- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)
- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)
- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)
推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量
